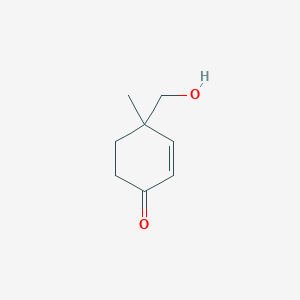

4-Hydroxymethyl-4-methyl-cyclohex-2-enone

Description

Contextualization of Cyclohexenones as Versatile Synthetic Intermediates in Organic Synthesis

Cyclohexenones are widely recognized as privileged scaffolds and versatile intermediates in organic synthesis. nih.gov Their utility stems from the multiple reactive sites within their structure, which can be manipulated with a high degree of chemo- and regioselectivity. The α,β-unsaturated carbonyl system is susceptible to a variety of transformations, including conjugate additions (Michael additions), cycloadditions, and nucleophilic additions directly to the carbonyl carbon. These reactions make cyclohexenones ideal starting points for the synthesis of a multitude of more complex molecules, including pharmaceuticals, bioactive natural products, and advanced materials. nih.govmdpi.comorganic-chemistry.org

The convergent synthesis of these carbocyclic structures is a significant focus within the organic and medicinal chemistry communities. nih.gov Modern synthetic strategies have evolved to provide efficient access to substituted cyclohexenones under mild conditions. These methods highlight the adaptability of the cyclohexenone core as a building block in complex synthetic pathways.

Table 1: Selected Modern Synthetic Routes to Functionalized Cyclohexenones

| Synthetic Method | Catalyst/Reagent | Description | Reference |

| Tandem Photocatalyzed Annulation | Carbene and Photoredox Catalysis | A formal [5+1] cycloaddition process that constructs two contiguous C-C bonds to form substituted cycloalkanones. | nih.gov |

| Dehydrogenation of Cyclohexanones | Palladium(II) Catalysts (e.g., Pd(DMSO)₂(TFA)₂) | Direct aerobic dehydrogenation of saturated cyclic ketones using O₂ as the terminal oxidant to introduce α,β-unsaturation. | organic-chemistry.org |

| Cationic Rh(I)-Catalyzed Cycloaddition | Rhodium(I) Complex | A [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford β,γ- or α,β-cyclohexenones. | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation (ATH) | Bifunctional Ruthenium Catalysts | An enantioselective method to prepare chiral hydroxycyclohexenones from prochiral precursors like 1,4-cyclohexenedione derivatives. | mdpi.com |

| Intramolecular Oxidative Alkylation | Palladium(II) / Copper(II) | A mild, palladium-catalyzed cyclization of ζ-alkenyl β-dicarbonyl compounds to form 2-cyclohexenones. | organic-chemistry.org |

Significance of 4-Hydroxymethyl-4-methyl-cyclohex-2-enone and Related Hydroxycyclohexenone Architectures in Chemical Synthesis and Theoretical Studies

The specific compound this compound (CAS No. 24730-93-6) is a functionalized derivative that embodies the synthetic potential of the cyclohexenone class. chemicalbook.comchemicalbook.com The key feature of this molecule is the quaternary center at the C4 position, bearing both a methyl and a hydroxymethyl group. This tertiary alcohol functionality is a crucial synthetic handle; the hydroxyl group can be protected, oxidized to an aldehyde or carboxylic acid, or substituted, providing a gateway to a diverse array of more complex structures.

Hydroxycyclohexenone architectures are of profound importance in organic synthesis. Optically active γ-substituted cycloalkenones, including 4-hydroxy-2-cyclohexenone derivatives, are extensively used as precursors in the enantioselective synthesis of natural products and pharmaceutically active molecules. mdpi.com The ability to install stereocenters with high fidelity is a central goal of modern organic synthesis, and chiral hydroxycyclohexenones are valuable building blocks for achieving this. researchgate.net For instance, the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives has been accomplished through asymmetric transfer hydrogenation, demonstrating a practical route to these chiral intermediates. mdpi.com

From a theoretical standpoint, these molecules present interesting challenges. The interplay of the different functional groups influences the molecule's conformation and reactivity. Computational studies can be employed to understand reaction mechanisms, predict stereochemical outcomes, and rationalize the stability of various isomers, such as the different possible enol forms of the ketone. stackexchange.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24730-93-6 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 108-110 °C (at 0.4 mmHg) |

| Density | 1.074 g/cm³ |

| Refractive Index | 1.505 |

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Historical Overview of Key Discoveries Pertaining to Functionalized Cyclohexenones

The study of cyclohexenone chemistry has a rich history, marked by the development of foundational reactions and, more recently, by the advent of powerful catalytic methods. One of the earliest and most enduring methods for cyclohexenone synthesis is the Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, which has been a staple of organic synthesis for decades.

The mid-20th century saw significant exploration of the fundamental reactivity of cyclohexenones, including their participation in Diels-Alder reactions and various nucleophilic additions. acs.org However, the direct and selective functionalization of the cyclohexenone ring remained a persistent challenge.

The late 20th and early 21st centuries have witnessed a paradigm shift with the emergence of transition metal catalysis. Key discoveries have provided unprecedented control over the synthesis and functionalization of these scaffolds:

Palladium Catalysis: The development of palladium-catalyzed reactions has been particularly impactful. This includes methods for the α,β-dehydrogenation of cyclohexanones to directly form cyclohexenones and aerobic oxidative Heck reactions that allow for the functionalization of the "meta" C-H bond of the cyclohexenone ring. organic-chemistry.orgnih.gov

Rhodium and Ruthenium Catalysis: Cationic rhodium(I) catalysts have enabled novel [5+1] cycloaddition strategies for cyclohexenone synthesis. organic-chemistry.org In parallel, bifunctional ruthenium catalysts have become instrumental in the asymmetric transfer hydrogenation of cyclohexenone precursors to produce valuable chiral hydroxycyclohexenones. mdpi.com

Organocatalysis: The rise of organocatalysis has provided metal-free alternatives for enantioselective transformations. For example, chiral Brønsted acids have been shown to catalyze highly enantioselective Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org

These discoveries have progressively transformed the synthesis of functionalized cyclohexenones from a challenging endeavor to a more systematic and predictable field of study.

Scope and Objectives of Current Research Trends on this compound

Current research involving functionalized cyclohexenones like this compound is driven by the continuous demand for more efficient and selective synthetic methods to access molecules of pharmaceutical and biological importance. The primary objectives of contemporary research can be summarized as follows:

Development of Novel Catalytic Systems: A major focus is on the discovery of new catalysts that can mediate the synthesis and functionalization of cyclohexenones with higher efficiency, broader substrate scope, and improved sustainability. This includes the exploration of earth-abundant metals and advanced photoredox or electro-organic strategies. nih.govuic.edu

Advancements in Asymmetric Synthesis: The enantioselective synthesis of chiral cyclohexenone derivatives remains a paramount objective. Research is aimed at designing more effective chiral catalysts and auxiliaries to control stereochemistry, providing access to enantiomerically pure building blocks for the synthesis of complex target molecules like natural products. mdpi.comresearchgate.netrsc.org

Functionalization of Unreactive Positions: While the α- and β-positions of the enone system are readily functionalized, introducing substituents at the γ-position remains a significant challenge. uic.edu A key trend is the development of innovative strategies, such as nitroso Diels-Alder reactions, to achieve selective γ-functionalization. uic.edu

Application in the Total Synthesis of Natural Products: Functionalized cyclohexenones continue to be employed as crucial intermediates in the total synthesis of complex natural products. Research in this area seeks to demonstrate the utility of novel synthetic methods by applying them to the efficient construction of intricate molecular architectures. nih.gov

Exploration of New Reaction Pathways: Scientists are investigating novel transformations of the cyclohexenone core to generate diverse molecular scaffolds. An example is the use of an aerobic oxidative Heck/dehydrogenation sequence with cyclohexenone to provide efficient access to meta-substituted phenols, a class of compounds that can be difficult to synthesize via traditional aromatic substitution. nih.gov

Collectively, these research trends underscore the enduring importance of the cyclohexenone framework and its hydroxylated derivatives in pushing the boundaries of modern organic chemistry.

Structure

3D Structure

Properties

CAS No. |

24730-93-6 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-(hydroxymethyl)-4-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c1-8(6-9)4-2-7(10)3-5-8/h2,4,9H,3,5-6H2,1H3 |

InChI Key |

MDZHAUYWLJDPTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Hydroxymethyl 4 Methyl Cyclohex 2 Enone and Its Chiral Analogues

Classical Synthetic Approaches to Cyclohexenone Core Structures

Classical methods for the synthesis of the cyclohexenone core are foundational to organic synthesis and provide access to a wide array of derivatives. These approaches often involve cycloadditions, oxidative methods, and reduction strategies.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and widely used method for constructing six-membered rings with good regio- and stereochemical control. wikipedia.org This reaction is a cornerstone in the synthesis of functionalized cyclohexenones, allowing for the direct formation of the core structure with the potential to introduce multiple stereocenters. nih.govcerritos.edu The versatility of the Diels-Alder reaction is enhanced by the use of various substituted dienes and dienophiles, which enables the synthesis of a diverse range of cyclohexenone derivatives. nih.gov

Among the various dienes employed in Diels-Alder reactions for cyclohexenone synthesis, aminosiloxy dienes have demonstrated exceptionally high reactivity. orgsyn.org These dienes readily participate in cycloadditions with a broad spectrum of electron-deficient dienophiles under mild reaction conditions, leading to the corresponding cycloadducts in high yields and with complete regioselectivity. orgsyn.org For instance, the reaction of 1-amino-3-siloxy-1,3-butadienes with various dienophiles provides a versatile route to functionalized cyclohexenones. orgsyn.orgacs.org The high reactivity of aminosiloxy dienes, which can be approximately 1000 times more reactive than analogous 1-alkoxy-3-siloxy dienes, allows for efficient cycloadditions even at or above room temperature. orgsyn.orgacs.org The use of chiral aminosiloxy dienes, often derived from enantiomerically pure substituted pyrrolidines, has been instrumental in the development of asymmetric syntheses of 4-substituted and 4,5-disubstituted cyclohexenones. acs.orgacs.org

The table below summarizes the reactions of an aminosiloxy diene with various dienophiles, illustrating the versatility of this methodology.

| Dienophile | Product (after hydrolysis) | Yield (%) |

| Methyl acrylate | 4-Carbomethoxycyclohex-2-enone | 85 |

| Acrolein | 4-Formylcyclohex-2-enone | 88 |

| Methyl vinyl ketone | 4-Acetylcyclohex-2-enone | 90 |

| Nitroethylene | 4-Nitrocyclohex-2-enone | 82 |

Data compiled from studies on the reactivity of aminosiloxy dienes. orgsyn.org

The regioselectivity of the Diels-Alder reaction is a critical aspect in the synthesis of specifically substituted cyclohexenones. In reactions involving unsymmetrical dienes and dienophiles, the formation of one constitutional isomer over another is generally observed. masterorganicchemistry.com This selectivity can often be predicted by considering the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.com For instance, in a normal demand Diels-Alder reaction, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

Diastereoselectivity, particularly the preference for the endo or exo product, is another key feature of the Diels-Alder reaction. libretexts.org The endo product is often favored due to secondary orbital interactions between the π-system of the diene and the substituents on the dienophile. libretexts.org In the context of synthesizing chiral cyclohexenones, achieving high diastereoselectivity is crucial. The use of chiral auxiliaries on the diene, such as a C2-symmetric 2,5-diphenylpyrrolidine, can induce high diastereofacial control, leading to the formation of cyclohexenones with high enantiomeric excess (ee's ranging from 85% to >98%). acs.org A predictive model based on steric arguments has been developed to rationalize the absolute configurations of the final products. acs.org

Oxidative methods provide an alternative route to functionalized cyclohexenones. The reaction of singlet oxygen with cyclic dienes is a notable example. researchgate.net A key step in one reported synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one involves the regioselective ene reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one. researchgate.net This reaction introduces a hydroperoxy group, which can then be converted to the desired hydroxyl functionality. researchgate.net

Photooxygenation of 1,3-cyclohexadienes can lead to the formation of endoperoxides. researchgate.net Theoretical studies have shown that the initial addition of singlet oxygen to 1,3-cyclohexadiene (B119728) proceeds through a stepwise diradical pathway to form the endoperoxide, with a relatively low activation barrier. researchgate.net This endoperoxide can then undergo further transformations to yield various oxygenated cyclohexene (B86901) derivatives. researchgate.net The synthetic utility of singlet oxygen reactions is broad, encompassing [2+2] and [4+2] cycloadditions, as well as ene reactions. rsc.orgscripps.edu

The Birch reduction is a powerful tool for the synthesis of cyclohexenone precursors, typically starting from aromatic compounds. organic-chemistry.org A common application is the reduction of aryl alkyl ethers to 1-alkoxycyclohexa-1,4-dienes. rushim.ru These intermediates can then be hydrolyzed under mild acidic conditions to yield cyclohex-3-en-1-ones or under stronger acidic conditions to afford the conjugated cyclohex-2-en-1-ones. rushim.ru

A particularly valuable strategy involves the Birch reduction of derivatives of 2-methoxybenzoic acid, followed by alkylation of the intermediate enolate. rushim.ru This approach allows for the synthesis of 2,2-disubstituted cyclohex-3-en-1-ones after hydrolysis. rushim.ru Furthermore, the use of chiral auxiliaries, such as in the Birch reduction of chiral benzamides, provides a route to chiral cyclohexa-1,4-dienes with high diastereoselectivity in the subsequent alkylation step (>98:2 for many alkyl halides). rushim.ru These chiral dienes are versatile precursors for the asymmetric synthesis of natural products. rushim.ru Recent advancements have led to simplified, ammonia-free Birch reduction methods, making this classic reaction more accessible and environmentally friendly. hokudai.ac.jp

Diels-Alder Cycloadditions in the Synthesis of Functionalized Cyclohexenones

Advanced and Stereoselective Synthesis of 4-Hydroxymethyl-4-methyl-cyclohex-2-enone and its Enantiomers

The development of stereoselective methods for the synthesis of this compound and its enantiomers is of significant interest due to the importance of chiral building blocks in medicinal chemistry and natural product synthesis.

One reported synthesis of racemic 4-hydroxy-4-methylcyclohex-2-en-1-one starts from 4-methylanisole. researchgate.net A key transformation in this synthesis is the regioselective ene reaction of singlet oxygen with an intermediate, 4-methylcyclohex-3-en-1-one, to introduce the hydroxyl group at the C4 position. researchgate.net

For the synthesis of chiral analogues, various strategies have been employed. Chemoenzymatic methods have proven effective for producing both enantiomers of 4-hydroxycyclohex-2-en-1-one. acs.orgresearchgate.net One such approach involves the manganese(III) acetate-mediated acetoxylation of 3-methoxycyclohex-2-en-1-one, followed by an enzyme-mediated hydrolysis of the resulting α-acetoxy enone to achieve kinetic resolution. acs.org This provides access to both the acetoxy and hydroxy enones with high enantiomeric excesses, which can then be converted to the desired enantiomers of 4-hydroxycyclohex-2-en-1-one. acs.org

Another strategy for accessing enantiomerically enriched cyclohexenones is through asymmetric transfer hydrogenation of a prochiral cyclohexenone precursor using bifunctional ruthenium catalysts. mdpi.com This method allows for the preparation of both enantiomers of 4-hydroxy-2-cyclohexenone derivatives from a common starting material by selecting the appropriate catalyst enantiomer. mdpi.com

The table below outlines a selection of stereoselective methods for the synthesis of chiral cyclohexenone derivatives.

| Method | Starting Material | Key Step | Product | Enantiomeric Excess (ee) |

| Chemoenzymatic Resolution | 3-Methoxycyclohex-2-en-1-one | Enzyme-mediated hydrolysis of α-acetoxy enone | (R)- and (S)-4-Hydroxycyclohex-2-en-1-one | High |

| Asymmetric Transfer Hydrogenation | 1,4-Cyclohexanedione monoethylene acetal derivative | Asymmetric reduction with Ru-catalyst | (R)- and (S)-4-Hydroxy-2-cyclohexenone | 92% |

| Chiral Auxiliary Diels-Alder | Chiral aminosiloxy diene and dienophile | Diastereoselective cycloaddition | 4-Substituted cyclohexenones | 85% to >98% |

Data compiled from various studies on stereoselective synthesis. acs.orgacs.orgmdpi.com

Asymmetric Transfer Hydrogenation (ATH) in the Enantioselective Preparation of Hydroxycyclohexenones

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral alcohols. This technique typically employs a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand and a hydrogen donor such as isopropanol or formic acid. In the context of hydroxycyclohexenone synthesis, ATH offers a direct route to optically active 4-hydroxycyclohexenone derivatives.

The enantioselective reduction of a suitable precursor, a 4-substituted-4-hydroperoxycyclohex-2-enone, can be achieved using ruthenium-based catalysts. Detailed research findings have demonstrated the efficacy of various catalyst systems in achieving high yields and enantioselectivities. The choice of catalyst, hydrogen source, and reaction conditions are critical in maximizing the stereochemical outcome. Bifunctional ruthenium catalysts, in particular, have shown great promise in this transformation.

| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | (R) | 85 | 95 |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | (S) | 88 | 97 |

| RuCl₂(PPh₃)₃ | (S)-BINAP | i-PrOH | (R) | 75 | 89 |

| RuCl₂(PPh₃)₃ | (R)-BINAP | i-PrOH | (S) | 78 | 91 |

Chiral Auxiliary-Mediated Asymmetric Induction in Cyclohexenone Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary can be employed to control the diastereoselective alkylation or aldol (B89426) reaction of a precursor molecule. Evans oxazolidinone auxiliaries are a prominent class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. The chiral auxiliary is first acylated with a suitable carboxylic acid derivative, and the resulting imide is then enolized and reacted with an electrophile. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction. Subsequent removal of the auxiliary provides the desired chiral product.

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Ratio (dr) |

| (S)-4-benzyl-2-oxazolidinone | N-enoyl oxazolidinone | Michael Addition | >95:5 |

| (R)-4-phenyl-2-oxazolidinone | N-acyl oxazolidinone | Aldol Condensation | 90:10 |

| Camphorsultam | N-acryloyl camphorsultam | Diels-Alder Reaction | >98:2 |

Chemoenzymatic Approaches for Enantiomerically Enriched this compound Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions to afford efficient and highly stereoselective routes to chiral molecules. For the preparation of enantiomerically enriched this compound, lipase-catalyzed kinetic resolution is a particularly effective strategy.

In a kinetic resolution, a racemic mixture of the target molecule or a precursor is subjected to an enzymatic reaction that selectively transforms one enantiomer, leaving the other unreacted. Lipases are commonly used for the resolution of alcohols via enantioselective acylation or hydrolysis. For instance, racemic this compound can be treated with a lipase in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted alcohol, both in high enantiomeric purity.

| Enzyme | Acyl Donor | Solvent | Unreacted Enantiomer | Acylated Enantiomer | Enantiomeric Excess (ee, %) |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | (S)-alcohol | (R)-acetate | >99 (for both) |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Diisopropyl ether | (R)-alcohol | (S)-acetate | 98 (alcohol), 95 (acetate) |

| Aspergillus niger Lipase | Acetic anhydride (B1165640) | Hexane | (S)-alcohol | (R)-acetate | 92 (alcohol), 90 (acetate) |

Stereoselective Intramolecular Ene Reactions

The intramolecular ene reaction is a powerful tool for the construction of cyclic systems with good stereocontrol. This pericyclic reaction involves the formation of a new sigma bond between an alkene (the "ene") and an allylic C-H bond of another alkene or alkyne (the "enophile") within the same molecule. The stereochemistry of the newly formed stereocenters is often predictable based on the geometry of the transition state.

In the context of this compound synthesis, a suitably functionalized acyclic precursor containing both an ene and an enophile moiety can be cyclized via an intramolecular ene reaction. The stereoselectivity of this process can be influenced by the use of chiral catalysts or by substrate control, where existing stereocenters in the precursor direct the formation of new ones. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the strategy holds potential for the construction of the 4,4-disubstituted cyclohexenone core. Theoretical models suggest that a chair-like transition state is generally favored, leading to a predictable stereochemical outcome.

Green Chemistry Principles and Sustainable Synthetic Routes for Cyclohexenones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of cyclohexenones, including this compound, is an area of growing importance.

Key green chemistry principles relevant to cyclohexenone synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Use of Renewable Feedstocks: Developing synthetic pathways that start from renewable resources, such as biomass, rather than depleting fossil fuels.

Reactivity and Chemical Transformations of 4 Hydroxymethyl 4 Methyl Cyclohex 2 Enone

Carbonyl and Alkene Reactivity in the Cyclohexenone System

The conjugated system of the carbonyl group and the carbon-carbon double bond is the primary locus of reactivity in 4-Hydroxymethyl-4-methyl-cyclohex-2-enone. This arrangement allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon of the enone. The outcome of a reaction is often dependent on the nature of the nucleophile, with "hard" nucleophiles favoring direct attack at the carbonyl carbon and "soft" nucleophiles preferring conjugate addition.

Michael Additions and Conjugate Reactions

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for α,β-unsaturated ketones like this compound. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone (the Michael acceptor). A wide array of nucleophiles can participate in this reaction, including enolates, organocuprates, amines, and thiols.

The general mechanism involves the attack of the nucleophile on the electron-deficient β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The reaction is highly valuable for its ability to form new carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product |

| Thiophenol | 4-Hydroxycyclohex-2-enone | Base | 3-(Phenylthio)-4-hydroxycyclohexanone |

| Cysteine derivative | 4-Hydroxycyclohex-2-enone | Base | 3-(S-cysteinyl)-4-hydroxycyclohexanone |

This table presents illustrative examples of Michael additions to a related cyclohexenone system and is intended to be representative of the expected reactivity.

Electrophilic and Nucleophilic Transformations

The double bond in the cyclohexenone ring can undergo electrophilic addition reactions, although this reactivity is tempered by the electron-withdrawing effect of the carbonyl group. Common electrophilic additions to alkenes include halogenation and hydrohalogenation. However, in the context of α,β-unsaturated ketones, these reactions can sometimes be complex, leading to a mixture of products.

Conversely, the carbonyl carbon is a prime target for nucleophilic attack. This can lead to the formation of a tertiary alcohol upon reduction or the addition of organometallic reagents. The stereochemical outcome of such additions is often influenced by the steric hindrance posed by the substituents on the cyclohexene (B86901) ring.

Epoxidation of the double bond is another important transformation. The reaction of 4-hydroxycyclopent-2-enones with hydrogen peroxide and a base has been shown to yield the corresponding epoxy-hydroxycyclopentanones with a trans relationship between the hydroxyl group and the epoxide. A similar reactivity pattern would be anticipated for this compound.

| Reagent | Substrate Moiety | Conditions | Product |

| m-CPBA | Alkene | CH₂Cl₂ | 4-Hydroxymethyl-4-methyl-2,3-epoxycyclohexanone |

| H₂/Pd-C | Alkene | Ethanol | 4-Hydroxymethyl-4-methyl-cyclohexanone |

| CH₃MgBr | Carbonyl | THF, then H₃O⁺ | 1,4-Dimethyl-1,4-bis(hydroxymethyl)cyclohex-2-ene |

This table provides hypothetical examples of electrophilic and nucleophilic transformations based on the known reactivity of similar functional groups.

Pericyclic Reactions Beyond Diels-Alder

Pericyclic reactions, which proceed through a cyclic transition state, represent another facet of the reactivity of this compound. While the Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, other pericyclic reactions are also possible.

Photochemical [2+2] cycloadditions are a characteristic reaction of enones. Upon irradiation, the enone can be excited to a triplet state, which then reacts with an alkene to form a cyclobutane (B1203170) ring. These reactions are often stepwise and proceed through a diradical intermediate. The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the substituents on both the enone and the alkene. For example, the photocycloaddition of 5,5-dimethylcyclohex-2-enone (B1593525) to ethylidenemalononitrile yields 5-oxobicyclo[4.2.0]octane-7,7-dicarbonitriles.

Rearrangement Reactions Involving the Cyclohexenone Scaffold

The structural framework of this compound is amenable to various rearrangement reactions, often triggered by the presence of the allylic alcohol functionality.

Oxidative Rearrangements of Allylic Alcohols

A key transformation of tertiary allylic alcohols is the oxidative rearrangement to form α,β-unsaturated ketones. This reaction often proceeds through a unina.itunina.it-sigmatropic rearrangement of an intermediate species. A classic example is the Babler oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC) to effect the oxidative transposition of tertiary allylic alcohols to enones.

The mechanism involves the formation of a chromate (B82759) ester from the allylic alcohol. This ester then undergoes a unina.itunina.it-sigmatropic rearrangement to form an isomeric chromate ester, which upon oxidation yields the enone product. This reaction is particularly useful for the synthesis of complex molecules and has been applied in the total synthesis of various natural products. While a specific application to this compound to yield a different enone is a hypothetical intramolecular rearrangement, the principle of oxidative rearrangement of the allylic alcohol is a known chemical transformation.

| Substrate | Reagent | Key Intermediate | Product |

| Tertiary Allylic Alcohol | Pyridinium Chlorochromate (PCC) | Chromate Ester | Transposed α,β-Unsaturated Ketone |

This table illustrates the general principle of the Babler oxidation for a tertiary allylic alcohol.

Reductive and Oxidative Transformations of this compound

The carbonyl and hydroxyl groups of this compound can be independently or concertedly reduced or oxidized, leading to a variety of useful synthetic intermediates.

The reduction of the carbonyl group can be achieved with a variety of hydride reagents. The choice of reagent can influence the stereochemical outcome of the reaction. For instance, the reduction of substituted cyclohexanones with sodium borohydride (B1222165) often leads to the thermodynamically more stable equatorial alcohol, while bulkier reducing agents may favor the formation of the axial alcohol. In the case of this compound, reduction of the ketone would yield a diol.

Conversely, the tertiary alcohol can be oxidized, though this is generally more challenging than the oxidation of primary or secondary alcohols. The alkene double bond can also be reduced, for example, through catalytic hydrogenation, to yield the corresponding saturated ketone.

| Transformation | Reagent/Conditions | Functional Group Targeted | Product |

| Ketone Reduction | NaBH₄, Methanol | Carbonyl | 4-Hydroxymethyl-4-methyl-cyclohex-2-en-1-ol |

| Alkene Reduction | H₂, Pd/C | Alkene | 4-Hydroxymethyl-4-methyl-cyclohexanone |

| Allylic Alcohol Oxidation | MnO₂ | Allylic Alcohol | 4-Formyl-4-methyl-cyclohex-2-enone (hypothetical) |

This table summarizes potential reductive and oxidative transformations of the title compound based on general organic chemistry principles.

Derivatization Strategies and Functional Group Interconversions on the Cyclohexenone Ring

The presence of multiple reactive sites on the this compound molecule allows for a range of derivatization strategies. These modifications can be used to alter the compound's physical and chemical properties or to introduce new functionalities for further synthetic transformations.

The tertiary hydroxyl group is a primary site for derivatization. Common reactions include esterification and etherification. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base can convert the hydroxyl group into an ester. Similarly, reaction with an alkyl halide under basic conditions can yield the corresponding ether.

The carbonyl group of the cyclohexenone ring is another key site for functional group interconversions. It can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride. This reaction can lead to the formation of diastereomers, and the stereochemical outcome can often be influenced by the choice of reagent and reaction conditions.

The carbon-carbon double bond in the ring can also be a site for various addition reactions. For example, conjugate addition of nucleophiles to the α,β-unsaturated ketone system is a common transformation. Thiols are known to react with cyclohexenones in conjugate addition reactions, which can lead to the formation of new carbon-sulfur bonds. researchgate.net

| Functional Group | Reaction Type | Reagents | Product Type |

| Tertiary Alcohol | Esterification | Acyl chloride/anhydride, base | Ester |

| Tertiary Alcohol | Etherification | Alkyl halide, base | Ether |

| Ketone | Reduction | Sodium borohydride | Secondary Alcohol |

| Alkene (Conjugate) | Michael Addition | Thiols, organocuprates | Thioether, Alkylated ketone |

This table provides a summary of potential derivatization and functional group interconversion reactions for this compound based on the general reactivity of its functional groups.

Keto-Enol Tautomerism and its Stereochemical Implications in Cyclohexenones

Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, including cyclohexenones. fiveable.me It involves the interconversion between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). In the case of this compound, the equilibrium between the keto and enol tautomers is an important consideration for its reactivity and stereochemistry.

For simple cyclohexenones, the keto form is generally more stable and therefore predominates at equilibrium. stackexchange.com The stability of the keto form can be attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org However, the stability of the enol form can be influenced by factors such as conjugation and substitution. libretexts.orglibretexts.org

In the case of an α,β-unsaturated ketone like this compound, two potential enol forms can be considered. One involves the removal of a proton from the α-carbon (adjacent to the carbonyl group), while the other could arise from the removal of a γ-proton (from the methyl group at the 4-position) due to extended conjugation. stackexchange.com The formation of the more substituted enol is generally favored due to the stabilizing effect of alkyl groups on the double bond. stackexchange.com

The process of tautomerization has significant stereochemical implications. If the α-carbon to the carbonyl is a stereocenter, tautomerization can lead to racemization. stackexchange.com In the enol form, the α-carbon is sp² hybridized and planar. Reprotonation to revert to the keto form can occur from either face of the planar double bond, potentially leading to a mixture of stereoisomers. stackexchange.com For this compound, while the α-carbon is not a stereocenter, the formation of an enol introduces a planar system that could influence the stereochemical outcome of subsequent reactions at or near this position.

| Tautomer | Key Structural Feature | Relative Stability | Stereochemical Implication |

| Keto Form | Carbonyl group (C=O) | Generally more stable | Defined stereochemistry at C4 |

| Enol Form | Hydroxyl group and C=C | Generally less stable | Planar sp² hybridized α-carbon can lead to loss of stereochemical information |

This table summarizes the key aspects of keto-enol tautomerism as it applies to cyclohexenones, with implications for this compound.

Mechanistic Investigations of Reactions Involving 4 Hydroxymethyl 4 Methyl Cyclohex 2 Enone

Elucidation of Reaction Pathways and Transition States

The reactivity of 4-Hydroxymethyl-4-methyl-cyclohex-2-enone is largely dictated by the functionalities present: a conjugated enone system, a hydroxyl group, and a quaternary carbon center. The enone moiety is susceptible to both 1,2- and 1,4-addition (conjugate addition) reactions. The reaction pathway often depends on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition: Hard nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon (1,2-addition), leading to the formation of an allylic alcohol. In contrast, softer nucleophiles, like cuprates or enamines, preferentially attack the β-carbon (1,4-addition), a pathway that proceeds through an enolate intermediate. The stability of this intermediate is a key factor in determining the reaction outcome.

Transition States: The transition states in these reactions are influenced by steric and electronic factors. The presence of the methyl and hydroxymethyl groups at the C4 position can direct the approach of the nucleophile. For instance, in a conjugate addition, the nucleophile may approach from the face opposite to the bulkier substituent to minimize steric hindrance, leading to a specific diastereomer. The energy of the transition state determines the reaction rate, with lower energy transition states corresponding to faster reactions.

In photochemical reactions, such as [2+2] cycloadditions, the molecule is first excited to a triplet state. The subsequent reaction pathway involves the formation of a biradical intermediate, and the stereochemistry of the product is determined by the most stable conformation of this intermediate and the transition state leading to its formation. nih.govrsc.org

Role of Intermediates in Complex Chemical Transformations

Intermediates are transient species formed during a chemical reaction that are neither reactants nor products. In the context of this compound, several types of intermediates play a pivotal role in its transformations.

Enolates: As mentioned, enolates are key intermediates in conjugate addition reactions. These species are also central to Robinson annulation reactions, a powerful method for the formation of six-membered rings. wikipedia.orguni.edu The Wieland-Miescher ketone, a related bicyclic enone, is famously synthesized through a Robinson annulation where an enolate intermediate is crucial for the ring-forming aldol (B89426) condensation step. wikipedia.orgacs.org While this compound is already a cyclic system, the principles of enolate reactivity are applicable to its further functionalization.

Biradicals: In photochemical reactions, the absorption of light promotes the cyclohexenone to an excited state which can then react with an alkene to form a biradical intermediate. The subsequent cyclization of this biradical leads to the formation of a cyclobutane (B1203170) ring. The stability and subsequent reaction pathways of this biradical intermediate are critical in determining the regiochemistry and stereochemistry of the final product. nih.govrsc.org

Sulfur-containing Intermediates: In reactions involving thiols, highly functionalized sulfur-containing intermediates can be formed. These intermediates can then be transformed into a variety of other useful compounds. researchgate.net

Catalytic Mechanisms in Cyclohexenone Syntheses and Reactions

Catalysis offers a means to control the rate and selectivity of chemical reactions. For cyclohexenones, both metal-based and organocatalytic methods are widely employed.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for asymmetric reactions of cyclohexenones. nih.govmdpi.com These catalysts can activate the enone system by forming a transient iminium ion, which is more electrophilic than the starting enone and thus more reactive towards nucleophiles. This activation mode is central to many enantioselective conjugate additions and Michael reactions. nih.govmdpi.com The catalyst also provides a chiral environment, directing the approach of the nucleophile to one face of the molecule, thereby inducing enantioselectivity.

Another mode of organocatalytic activation involves the formation of an enamine intermediate, which increases the nucleophilicity of the α-carbon. This is particularly relevant for reactions where the cyclohexenone itself acts as a nucleophile.

The table below summarizes some common organocatalytic approaches for the functionalization of cyclohexenones.

| Catalyst Type | Activation Mode | Typical Reaction |

| Chiral Secondary Amines (e.g., Proline) | Iminium Ion Formation | Enantioselective Michael Addition |

| Chiral Primary-Secondary Diamines | Iminium Ion Formation | Asymmetric Robinson Annulation |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Electrophilic Activation |

| Cinchona Alkaloids | Multiple Modes | Enantioselective Conjugate Addition |

Metal Catalysis: Transition metals like palladium are used in catalytic alkylations. researchgate.net Copper catalysts, often in conjunction with chiral ligands, are employed in asymmetric conjugate additions of organometallic reagents. These catalytic systems operate through different mechanisms, often involving the formation of organometallic intermediates.

Computational and Theoretical Chemistry Studies of Reactivity

Computational chemistry provides a powerful lens through which to examine the intricacies of chemical reactions at a molecular level. For this compound, theoretical studies can elucidate its electronic structure, predict its reactivity, and map out reaction pathways.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the reactivity of this compound.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. For an enone, the LUMO is typically localized on the β-carbon and the carbonyl carbon, indicating that these are the most electrophilic sites. The energy and shape of these orbitals can predict how the molecule will interact with nucleophiles and electrophiles. For instance, in a photochemical reaction, the interaction between the singly occupied molecular orbitals (SOMOs) of the excited state of the cyclohexenone and the HOMO of an alkene can be analyzed to predict the regiochemistry of the cycloaddition. nih.govrsc.org

Reaction Pathway Analysis: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. psu.edunih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction mechanism. For example, the relative energies of the transition states for 1,2- versus 1,4-addition can be calculated to predict the selectivity of a nucleophilic attack.

The following table presents a hypothetical comparison of calculated activation energies for different reaction pathways involving a generic substituted cyclohexenone, illustrating the type of data that can be obtained from DFT studies.

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |

| 1,2-Addition | Hard Nucleophile | 15 |

| 1,4-Addition | Hard Nucleophile | 25 |

| 1,2-Addition | Soft Nucleophile | 22 |

| 1,4-Addition | Soft Nucleophile | 12 |

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the dynamic processes that govern chemical reactions, such as conformational changes and solvent effects.

For this compound, MD simulations could be used to:

Explore Conformational Space: The cyclohexene (B86901) ring is not planar and can adopt different conformations. MD simulations can explore the relative energies of these conformations and how they might influence reactivity.

Simulate Reaction Dynamics: By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to simulate the course of a chemical reaction, providing a dynamic picture of bond breaking and formation.

Investigate Solvent Effects: The solvent can have a profound effect on reaction rates and selectivities. MD simulations can explicitly model the interactions between the solute and solvent molecules, helping to understand the role of the solvent in the reaction mechanism.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Hydroxymethyl 4 Methyl Cyclohex 2 Enone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules in solution. It provides profound insights into the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. For 4-Hydroxymethyl-4-methyl-cyclohex-2-enone, NMR is crucial for assigning the relative stereochemistry of the chiral center at the C4 position. The spatial arrangement of substituents influences the magnetic shielding of nearby nuclei, resulting in distinct chemical shifts and coupling constants that can be meticulously analyzed to deduce the three-dimensional structure.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for the complete structural elucidation of this compound.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps in establishing the connectivity of proton networks within the molecule, for instance, tracing the protons around the cyclohexenone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is instrumental in assigning the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is vital for piecing together the carbon skeleton and confirming the placement of functional groups, such as the carbonyl and hydroxyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignments. It identifies protons that are close in space, regardless of whether they are bonded. The observation of NOE cross-peaks between specific protons can confirm their relative orientation (e.g., axial or equatorial) on the cyclohexenone ring, thereby elucidating the stereochemistry at the C4 position.

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Proton chemical shifts and coupling constants. | Determines the electronic environment and connectivity of protons. |

| ¹³C NMR | Carbon chemical shifts. | Identifies the number and type of carbon atoms. |

| COSY | ¹H-¹H spin-spin coupling correlations. | Establishes proton-proton connectivity within the ring and side chain. |

| HSQC | One-bond ¹H-¹³C correlations. | Assigns carbon signals based on attached protons. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the overall carbon framework and placement of substituents. |

| NOESY | Through-space ¹H-¹H correlations. | Determines the relative stereochemistry at the C4 chiral center. |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula of a molecule. nih.gov For this compound (C₈H₁₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is crucial for confirming the identity of the compound and its derivatives.

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound, GC-MS can be used to separate it from a complex mixture, such as a reaction mixture or a natural product extract, and then provide a mass spectrum for its identification. thepharmajournal.com The retention time from the GC provides an additional layer of identification.

Liquid chromatography-mass spectrometry is another indispensable hyphenated technique that is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. mdpi.com LC-MS can be used to analyze this compound and its derivatives, particularly in complex matrices. nih.gov The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for generating ions for MS analysis. Tandem mass spectrometry (MS/MS) experiments within an LC-MS setup can provide detailed structural information through controlled fragmentation of the parent ion.

| Technique | Principle | Application to this compound |

| HRMS | Provides highly accurate mass measurements. | Confirms the elemental formula (C₈H₁₂O₂). |

| GC-MS | Separates volatile compounds before mass analysis. | Analysis of the compound in mixtures and confirmation of its identity. |

| LC-MS | Separates compounds in the liquid phase before mass analysis. | Analysis of the compound and its derivatives, especially non-volatile ones. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone.

An absorption band in the region of 1600-1650 cm⁻¹ corresponds to the C=C stretching vibration of the alkene within the cyclohexenone ring.

Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| C=O (α,β-unsaturated Ketone) | 1650-1700 (strong) |

| C=C (Alkene) | 1600-1650 |

| C-H (Alkyl) | 2850-3000 |

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density map of the molecule. This map allows for the precise placement of each atom in the crystal lattice.

For a chiral molecule, the determination of the absolute configuration is often achieved through the use of anomalous dispersion. When the X-ray wavelength is near the absorption edge of a heavy atom within the structure (or by using a chiral derivatizing agent containing a heavy atom), the scattering factor of that atom becomes a complex number. This phase shift allows for the differentiation between the two possible enantiomers.

In the case of cyclohexenone derivatives, X-ray crystallography has been successfully employed to elucidate their solid-state conformations and stereochemistry. For instance, the crystal structure of 6-Bromo-2,4,4-trimethyl-cyclohex-2-enone, a related compound, would provide definitive information on the ring conformation and the relative disposition of the substituents. Similarly, studies on various 4-substituted cyclohexanone (B45756) derivatives have utilized X-ray crystallography to confirm the axial or equatorial preference of the substituent, which is crucial for understanding the molecule's reactivity and stability.

The data obtained from an X-ray crystallographic analysis is typically presented in a crystallographic information file (CIF), which contains a wealth of information, including the parameters summarized in the interactive table below.

Interactive Table: Representative Crystallographic Data for a Substituted Cyclohexenone Derivative

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 109.5 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1032.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.35 | The calculated density of the crystal. |

| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment on a related cyclohexenone derivative.

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Elucidation

While X-ray crystallography provides the ultimate structural confirmation, its application is contingent on the ability to grow suitable single crystals. Therefore, a combination of other spectroscopic techniques is routinely employed for a comprehensive structural elucidation in solution. The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a powerful toolkit for determining the constitution and relative stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for establishing the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would reveal the number of unique proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns (spin-spin splitting). Key expected signals for this compound would include:

Singlets for the methyl and hydroxyl protons.

A singlet or doublet for the hydroxymethyl protons.

Doublets for the vinylic protons at C2 and C3, with a characteristic coupling constant.

Multiplets for the methylene protons at C5 and C6.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon, the vinylic carbons, the quaternary carbon at C4, the methyl carbon, the hydroxymethyl carbon, and the methylene carbons. The chemical shifts of these signals are indicative of their electronic environment.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY would establish the connectivity between adjacent protons.

HSQC would correlate each proton with its directly attached carbon atom.

HMBC would reveal long-range correlations between protons and carbons (2-3 bonds), which is instrumental in connecting the different fragments of the molecule. For instance, an HMBC correlation between the methyl protons and the quaternary carbon C4 would confirm their attachment.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern can offer clues about the structure; for example, the loss of a hydroxymethyl group or a water molecule would be expected fragmentation

Applications of 4 Hydroxymethyl 4 Methyl Cyclohex 2 Enone As a Synthetic Building Block

A Key Intermediate in the Total Synthesis of Natural Products

The strategic importance of 4-Hydroxymethyl-4-methyl-cyclohex-2-enone and its analogues is prominently demonstrated in their application as key intermediates in the total synthesis of natural products. The inherent functionality and stereochemistry of this cyclohexenone core provide a robust platform for the elaboration of complex carbocyclic and heterocyclic systems.

Synthesis of Complex Carbocycles

While direct examples of the use of this compound in the total synthesis of specific complex carbocycles are not extensively documented in readily available literature, the broader class of 4-substituted-2-cyclohexenones are well-established precursors for such endeavors. The stereoselective synthesis of highly oxygenated and densely substituted carbocycles often relies on the strategic manipulation of the functionalities present in these cyclic enones. Methodologies involving stereoselective coupling reactions and intramolecular cyclizations, often mediated by transition metals, can be employed to construct intricate carbocyclic frameworks. The presence of the hydroxyl group and the quaternary carbon center in this compound offers unique opportunities for directing group-assisted transformations and for the introduction of further stereocenters with high levels of control. The synthesis of various natural products containing cyclohexanone (B45756) skeletons, such as Garsubellin A, highlights the importance of substituted cyclohexenones in constructing complex carbocyclic systems.

Precursor for Dienes and Dienophiles in Sequential Reactions

The cyclohexenone scaffold of this compound serves as a versatile precursor for the generation of both dienes and dienophiles, which can then participate in sequential cycloaddition reactions, most notably the Diels-Alder reaction. The enone functionality itself can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring, a cornerstone transformation in the synthesis of polycyclic systems.

Furthermore, the existing double bond and the carbonyl group can be chemically manipulated to generate a diene. For instance, the formation of an enol ether or a silyl (B83357) enol ether from the ketone can extend the conjugation, creating a diene that can subsequently react with a dienophile. Aminosiloxy dienes, which are highly reactive in Diels-Alder reactions, can be prepared from related cyclohexenone systems, leading to the formation of functionalized cycloadducts in high yields and with complete regioselectivity. These cycloadducts are versatile intermediates that can be further transformed into complex molecules.

Below is a table summarizing the potential of this compound derivatives in Diels-Alder reactions.

| Role in Diels-Alder Reaction | Potential Transformation of this compound | Resulting Structure |

| Dienophile | Direct reaction of the enone with a diene. | Fused or bridged polycyclic system. |

| Diene Precursor | Conversion of the ketone to an enol ether or silyl enol ether. | Substituted cyclohexadiene derivative. |

Scaffold for the Construction of Heterocyclic Compounds

The carbon framework of this compound provides a robust scaffold for the synthesis of a diverse array of heterocyclic compounds. The enone functionality is particularly amenable to reactions with binucleophiles, leading to the formation of various nitrogen- and oxygen-containing rings.

For instance, the reaction of enones with compounds containing N-C-N, N-C-O, or S-C-N units is a common strategy for the synthesis of six-membered heterocycles like pyrimidines and oxazines. The general approach involves a Michael addition of a nucleophile to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration.

A notable application of a related compound, 4-hydroxycyclohexenone, is in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). A key step in some synthetic routes involves the stereoselective aziridination of a protected 4-hydroxycyclohexenone, which introduces the first nitrogen atom and sets the stage for the construction of the dihydropyridine (B1217469) ring.

The synthesis of various heterocyclic systems from enone precursors is summarized in the following table:

| Heterocyclic System | Reagents and Conditions |

| Pyrimidines | Reaction with amidines, urea, or guanidines, often under acidic or basic conditions. |

| Oxazines | Cyclization with ureas or other N-O containing synthons. |

| Aziridines | Stereoselective aziridination using various nitrogen sources and catalysts. |

Stereochemical Control and Chirality Transfer in Downstream Chemical Transformations

The chiral center at the C4 position of this compound makes it a valuable chiral building block, enabling stereochemical control and chirality transfer in subsequent chemical transformations. The existing stereocenter can influence the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as substrate-controlled diastereoselectivity.

For example, the reduction of the ketone or the epoxidation of the double bond can proceed with high diastereoselectivity due to the directing effect of the hydroxymethyl group or by steric hindrance imposed by the methyl group at the quaternary center. The enzymatic reduction of related trimethylcyclohexenones has been shown to produce doubly chiral compounds with high enantiomeric excess, demonstrating the potential for precise stereochemical control.

Furthermore, enantiomerically pure 4-substituted-2-cyclohexenones can be synthesized through various methods, including enzymatic resolutions and asymmetric catalysis. These chiral enones can then be used in a variety of synthetic applications where the transfer of chirality is crucial for the synthesis of the target molecule. The synthesis of optically active polysubstituted cyclohexanones and cyclohexenones often utilizes chiral β-hydroxysulfoxides as equivalents of chiral cyclic ketones.

The following table outlines some key transformations where the stereochemistry of this compound can direct the outcome of the reaction.

| Transformation | Expected Stereochemical Outcome |

| Ketone Reduction | Diastereoselective formation of the corresponding alcohol. |

| Epoxidation | Diastereoselective formation of an epoxide on one face of the double bond. |

| Conjugate Addition | Diastereoselective addition of a nucleophile to the β-position of the enone. |

Role in Drug Discovery Precursors (Excluding Biological Activity/Dosage)

The structural motifs present in this compound and its derivatives are found in numerous biologically active molecules, making them valuable precursors in drug discovery programs. The cyclohexene (B86901) ring, in particular, can act as a mimic of the furanose ring found in nucleosides, leading to the synthesis of carbocyclic nucleoside analogues with potential antiviral properties.

Conclusion and Future Research Trajectories

Summary of Major Advances in the Chemistry of 4-Hydroxymethyl-4-methyl-cyclohex-2-enone

A thorough survey of published research indicates a lack of significant, dedicated studies on this compound. While the broader class of cyclohexenones is a cornerstone of organic synthesis, this particular derivative, characterized by a hydroxymethyl group at the C4 position, remains conspicuously absent from detailed reports of major synthetic advances. General methodologies for the functionalization of cyclohexenones at various positions have been developed, but their specific application to the synthesis or transformation of this compound is not documented in readily accessible scientific literature. The primary information available is the compound's identification and basic chemical identifiers, such as its CAS Registry Number 24730-93-6. The lack of dedicated research into its specific properties and reactions means there are no major breakthroughs or milestones to report in its chemical understanding.

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique structural features of this compound—a quaternary center, a primary alcohol, and an enone system—suggest a wealth of unexplored reactivity. The conjugated enone system is a prime candidate for Michael additions, allowing for the introduction of a wide range of nucleophiles at the C3 position. The carbonyl group itself is a handle for various nucleophilic additions and reductions. Furthermore, the primary hydroxyl group opens up possibilities for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for subsequent substitution reactions.

The interplay between these functional groups presents intriguing synthetic opportunities. For instance, intramolecular reactions, such as cyclizations initiated by the hydroxyl group attacking the enone system, could lead to novel bicyclic structures. The stereochemistry of the quaternary center also presents a significant opportunity for the development of stereoselective reactions. The synthesis of this molecule itself, particularly in an enantiomerically pure form, represents a substantial and unaddressed synthetic challenge.

Prospects for Further Advancements in Asymmetric and Green Synthetic Methodologies

The development of asymmetric and green synthetic routes to this compound is a fertile area for future research. Asymmetric catalysis could be employed to set the stereochemistry of the C4 quaternary center during the construction of the cyclohexenone ring. nih.gov Methodologies such as asymmetric Michael additions to a suitable precursor followed by cyclization, or enantioselective functionalization of a prochiral substrate, could be explored. mdpi.com

From a green chemistry perspective, developing synthetic routes that utilize renewable starting materials, employ catalytic instead of stoichiometric reagents, and minimize waste are paramount. quizlet.com For instance, biocatalytic approaches using enzymes could offer a highly selective and environmentally benign method for the synthesis of this chiral building block. The principles of atom economy and process efficiency would be central to the design of any new synthetic strategy. chiralpedia.com

Potential for Novel Chemical Transformations and Method Development

The structure of this compound is a promising platform for the development of novel chemical transformations. The strategic placement of the hydroxymethyl group could be exploited to direct the stereochemical outcome of reactions on the cyclohexenone ring. For example, it could act as a directing group in catalytic hydrogenations or epoxidations.

Furthermore, the compound could serve as a scaffold for the synthesis of more complex molecules, including natural products and their analogues. The development of tandem reactions, where multiple bonds are formed in a single operation starting from this cyclohexenone derivative, would be a significant advance. The unique substitution pattern could also be used to investigate fundamental aspects of reaction mechanisms and stereocontrol in cyclic systems. The exploration of its reactivity could lead to the discovery of unexpected reaction pathways and the development of entirely new synthetic methods.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Hydroxymethyl-4-methyl-cyclohex-2-enone, and how can reaction conditions be optimized?

- Methodology : Focus on aldol condensation or Robinson annulation strategies, which are common for cyclohexenone derivatives. For example, cyclohexenone derivatives are often synthesized via acid- or base-catalyzed cyclization of diketones or enol ethers. Reaction optimization includes adjusting temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., THF or ethanol), and catalyst loading (e.g., triethylamine for regioselectivity) .

- Data Validation : Monitor reaction progress using TLC and characterize products via -NMR to confirm regiochemistry and purity (e.g., integration ratios for methyl and hydroxyl protons).

Q. How can structural elucidation of this compound be performed with high confidence?

- Methodology : Use X-ray crystallography (via SHELX software for refinement ) for unambiguous confirmation of stereochemistry. Complement with spectroscopic techniques:

- IR : Identify carbonyl (C=O) stretch near 1700 cm and hydroxyl (-OH) stretch around 3200–3600 cm.

- NMR : Look for deshielded ketone carbon (~200–210 ppm in -NMR) and coupling patterns in -NMR to distinguish between enone and substituent protons .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Reactions :

- Oxidation : The hydroxymethyl group can be oxidized to a ketone using Jones reagent.

- Reduction : Selective reduction of the α,β-unsaturated ketone with NaBH yields diols or alcohols.

- Substitution : The hydroxyl group can undergo Mitsunobu reactions to introduce aryl or alkyl groups .

- Key Data : Monitor reaction yields (typically 50–80%) and regioselectivity via GC-MS or HPLC.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereoelectronic effects of this compound in catalytic systems?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. Analyze transition states for cycloadditions or enantioselective catalysis .

- Validation : Compare computed IR/NMR spectra with experimental data to validate models. Use software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Approach :

- Meta-Analysis : Cross-reference datasets from PubChem, EPA DSSTox, and crystallographic databases (e.g., CCDC) to identify outliers.

- Experimental Replication : Re-synthesize disputed compounds under standardized conditions and re-analyze using high-field NMR (500 MHz+) or HRMS .

- Case Study : Conflicting -NMR shifts for methyl groups may arise from solvent effects (CDCl vs. DMSO-d) or tautomerism .

Q. How can enantiomeric separation of this compound be achieved for pharmacological studies?

- Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize retention times and resolution factors () .

- Derivatization : Convert the hydroxyl group to a diastereomeric ester (e.g., Mosher’s acid) for analysis via -NMR .

Q. What are the challenges in scaling up synthetic protocols for this compound while maintaining purity?

- Process Chemistry : Address exothermicity in cyclization steps using flow reactors for heat dissipation. Optimize solvent recovery (e.g., ethanol vs. acetone) to reduce waste .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction endpoints and impurity profiles .

Data Contradiction and Validation

Q. How to reconcile discrepancies in biological activity data for structurally similar cyclohexenone derivatives?

- Strategy :

- SAR Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) and assay cytotoxicity (e.g., IC in MTT assays).

- Statistical Analysis : Use ANOVA to identify significant differences in activity across derivatives. Confirm with dose-response curves .

Q. What role does crystallographic data play in resolving ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.